2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride
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Overview
Description
2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride is a chemical compound with the molecular formula C9H13AsClN2O2 and a molecular weight of 291.586 g/mol . This compound is known for its unique structure, which includes an arsenic atom, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride typically involves the reaction of 4-arsorosophenylmethylamine with acetamide in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can convert it into simpler arsenic compounds.
Substitution: It can undergo substitution reactions where the arsenic or amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other arsenic-containing compounds.
Biology: Researchers study its effects on biological systems, particularly its interactions with proteins and enzymes.
Mechanism of Action
The mechanism of action of 2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom in its structure can form bonds with sulfur-containing amino acids in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying arsenic’s biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride include other arsenic-containing amides and acetamides. For example:
2-[(4-arsorosophenyl)methylamino]acetamide: Lacks the hydrochloride group but has similar chemical properties.
N-(4-arsorosophenyl)acetamide: Another arsenic-containing amide with different substitution patterns.
4-arsorosophenylmethylamine: The precursor to the compound , with simpler structure and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5332-32-1 |
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Molecular Formula |
C9H12AsClN2O2 |
Molecular Weight |
290.58 g/mol |
IUPAC Name |
2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride |
InChI |
InChI=1S/C9H11AsN2O2.ClH/c11-9(13)6-12-5-7-1-3-8(10-14)4-2-7;/h1-4,12H,5-6H2,(H2,11,13);1H |
InChI Key |
KFDBKLSDGIPCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)N)[As]=O.Cl |
Origin of Product |
United States |
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